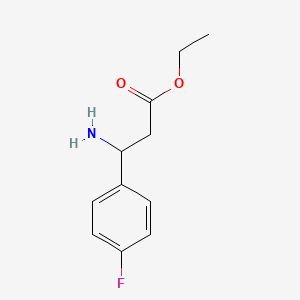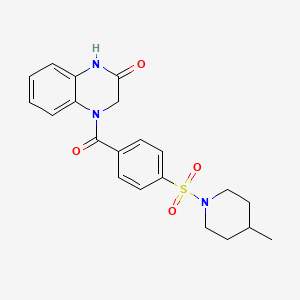![molecular formula C22H19ClFN5O2 B2625907 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847336-76-9](/img/no-structure.png)
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H19ClFN5O2 and its molecular weight is 439.88. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related pyrimidine derivatives involves complex reactions, highlighting the chemical versatility and potential for generating a wide range of compounds for various applications. For example, the cyclocondensation of aminouracils with malonates to produce 5-hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones, which can further undergo various reactions to form compounds with potential biological activities (Khattab et al., 1996).
Structural investigations of pyrimidine derivatives, such as 4-aryIhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones, reveal the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, providing insights into their molecular configurations and interactions (Wolska & Herold, 2000).
Potential Biological Applications
Pyrimidine derivatives exhibit a range of biological activities, including antimicrobial effects. Synthesis and evaluation of substituted thienopyrimidines, for instance, have demonstrated their potential as antibacterial agents, underscoring the relevance of this class of compounds in developing new therapeutic agents (More et al., 2013).
The antiviral activity of pyrimidine conjugates has also been explored, with some compounds showing activity against herpesvirus, indicating their potential in antiviral research and therapy (Krasnov et al., 2022).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-chloro-6-fluorobenzylamine with 1-methyl-9-phenyl-7,8-dihydro-6H-purine-2,4-dione in the presence of a coupling agent to form the intermediate, which is then cyclized to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzylamine", "1-methyl-9-phenyl-7,8-dihydro-6H-purine-2,4-dione", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2-chloro-6-fluorobenzylamine with 1-methyl-9-phenyl-7,8-dihydro-6H-purine-2,4-dione in the presence of a coupling agent to form the intermediate.", "Step 2: Cyclization of the intermediate to form the final product." ] } | |
CAS RN |
847336-76-9 |
Product Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C22H19ClFN5O2 |
Molecular Weight |
439.88 |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19ClFN5O2/c1-26-19-18(20(30)29(22(26)31)13-15-16(23)9-5-10-17(15)24)28-12-6-11-27(21(28)25-19)14-7-3-2-4-8-14/h2-5,7-10H,6,11-13H2,1H3 |
InChI Key |
FUJPMTFGSFRZBW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



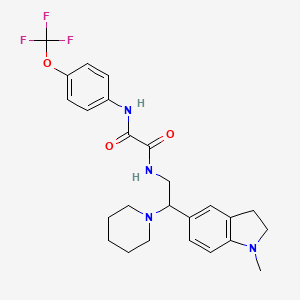
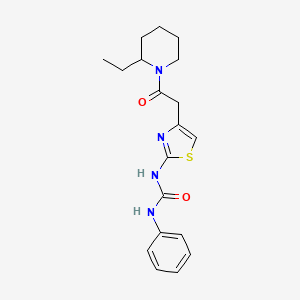
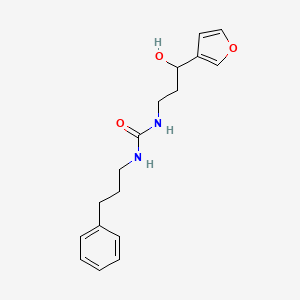
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)
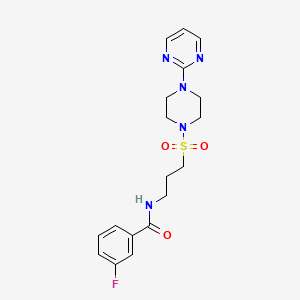
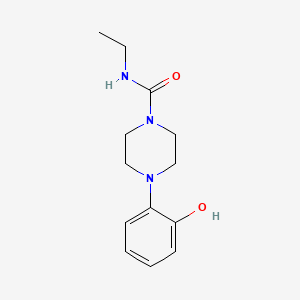
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2625844.png)
![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)
